![molecular formula C10H11N3O B084412 (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol CAS No. 13322-19-5](/img/structure/B84412.png)
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Overview
Description
“(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol” is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that have been proven to exhibit a variety of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Synthesis Analysis
The synthesis of triazole compounds often involves reactions with azides and alkynes . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The pyrazole ring in the title hemisolvate is almost coplanar with the pendant thiourea residue and slightly twisted with respect to the triazole ring .Chemical Reactions Analysis
Triazole compounds have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .Scientific Research Applications
Xanthine Oxidase Inhibition
This compound has been evaluated for its potential as a xanthine oxidase inhibitor . Xanthine oxidase (XO) is an enzyme that plays a role in the catabolism of purines in humans and is a target for the treatment of hyperuricemia and gout. Derivatives of this compound have shown high potency in inhibiting XO, which could lead to the development of new therapeutic agents.
Antimicrobial Activity
The triazole ring present in this compound is known for its antimicrobial properties. Research has indicated that modifications of the triazole moiety can lead to compounds with significant antimicrobial activity , which could be beneficial in creating new antibiotics or antiseptics.
Cancer Research
Triazole derivatives have been studied for their anticancer properties . They have shown considerable activity against various cancer cell lines, including HepG2, A549, and Hela . This suggests that (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol could be a precursor for the synthesis of compounds with potential use in cancer treatment.
Enzyme Inhibition for Neurodegenerative Diseases
Compounds with a triazole core have been investigated for their ability to inhibit enzymes that are implicated in neurodegenerative diseases. For example, molecular docking studies have shown that certain triazole derivatives can fit into enzyme binding sites, potentially leading to the development of treatments for conditions like Alzheimer’s disease .
Anti-inflammatory and Analgesic Applications
The structural motif of triazoles is associated with anti-inflammatory and analgesic effects . This makes them interesting candidates for the development of new drugs that can alleviate pain and reduce inflammation without the side effects associated with current medications .
Antioxidant Properties
Triazoles have been recognized for their antioxidant properties . They can act as free radical scavengers, which is important in protecting the body from oxidative stress, a factor in many chronic diseases .
Agricultural Chemistry
In the field of agricultural chemistry, triazole derivatives are explored for their use as pesticides and fungicides . Their ability to interfere with the biological processes of pests and fungi makes them valuable in crop protection strategies .
Industrial Applications
The chemical stability and versatility of triazoles make them suitable for various industrial applications . They can be used in the synthesis of dyes, polymers, and other materials that require specific chemical properties for their function .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-methyl-2-phenyltriazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHJVMFMRIGUFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340277 | |
Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
CAS RN |
13322-19-5 | |
Record name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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